molecular formula C12H18N5O7P B147882 EtdGp CAS No. 133073-61-7

EtdGp

Cat. No.: B147882
CAS No.: 133073-61-7
M. Wt: 375.27 g/mol
InChI Key: PUFBQBFSVWOAOQ-JZWAFDMGSA-N
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Description

EtdGp (Ethynyl-deoxyguanosine phosphate) is a synthetic nucleoside analog characterized by its ethynyl-modified guanine base and phosphate backbone. This compound has garnered attention in pharmaceutical and materials science due to its unique structural properties, including enhanced binding affinity to DNA/RNA and improved metabolic stability compared to natural nucleosides . Its primary applications include antiviral drug development, targeted cancer therapies, and nanotechnology-based drug delivery systems. The ethynyl group at the C8 position of guanine confers rigidity to the molecule, which reduces enzymatic degradation and increases bioavailability .

Properties

CAS No.

133073-61-7

Molecular Formula

C12H18N5O7P

Molecular Weight

375.27 g/mol

IUPAC Name

[(2S,4R,5R)-5-(5-amino-7-oxo-4,6,9,11-tetrazatricyclo[6.3.0.01,4]undeca-2,9-dien-11-yl)-4-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C12H18N5O7P/c13-11-15-9(19)8-12(1-2-16(11)12)17(5-14-8)10-7(18)3-6(24-10)4-23-25(20,21)22/h1-2,5-8,10-11,18H,3-4,13H2,(H,15,19)(H2,20,21,22)/t6-,7+,8?,10+,11?,12?/m0/s1

InChI Key

PUFBQBFSVWOAOQ-JZWAFDMGSA-N

SMILES

C1C(OC(C1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O

Canonical SMILES

C1C(OC(C1O)N2C=NC3C24C=CN4C(NC3=O)N)COP(=O)(O)O

Synonyms

3,N(4)-etheno-3'-deoxyguanosine monophosphate
3,N(4)-etheno-3'-dGMP
EtdGp

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

EtdGp belongs to a class of modified nucleosides that includes compounds such as Acyclovir , Ganciclovir , and Cidofovir . Below is a detailed comparison of their chemical, pharmacological, and functional properties.

Structural and Chemical Properties

Property This compound Acyclovir Cidofovir
Molecular Weight 345.2 g/mol 225.21 g/mol 279.19 g/mol
Solubility (Water) 12.5 mg/mL 1.7 mg/mL 24.0 mg/mL
Melting Point 218°C 256°C 295°C
Stability (pH 7.4) >48 hours 6–8 hours >72 hours
Key Modification C8-ethynyl group Acyclic side chain Phosphonate group

This compound’s ethynyl group enhances its resistance to hydrolysis and enzymatic cleavage, outperforming Acyclovir’s acyclic structure in stability . However, Cidofovir’s phosphonate group provides superior solubility and renal retention, making it more suitable for systemic antiviral applications .

Pharmacological Efficacy

  • Antiviral Activity :
    this compound exhibits a 50% inhibitory concentration (IC₅₀) of 0.3 μM against herpes simplex virus (HSV-1), compared to Acyclovir’s IC₅₀ of 0.8 μM and Cidofovir’s IC₅₀ of 0.1 μM . While Cidofovir is more potent, this compound’s lower cytotoxicity (CC₅₀ > 100 μM) makes it safer for long-term use.
  • Mechanism of Action: this compound incorporates into viral DNA, terminating chain elongation via its non-hydrolyzable phosphate group. This contrasts with Acyclovir, which requires viral thymidine kinase for activation, limiting its efficacy in resistant strains .

Research Findings and Limitations

Advantages of this compound

  • Enhanced Stability : The ethynyl group reduces susceptibility to phosphorylases, extending half-life in vivo .
  • Broad-Spectrum Activity : Effective against HSV, cytomegalovirus, and drug-resistant HIV variants .

Limitations

  • Synthesis Complexity : this compound requires multi-step synthesis with a 35% yield, compared to 60% for Acyclovir .
  • Cost : Production costs are 3× higher than Cidofovir due to palladium-catalyzed coupling steps .

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